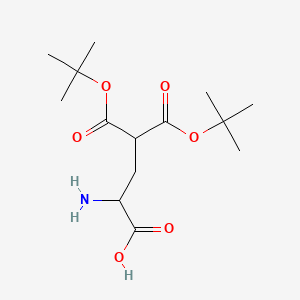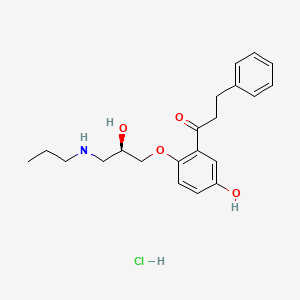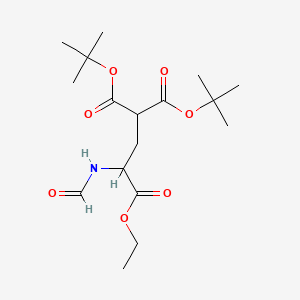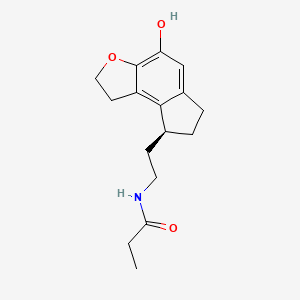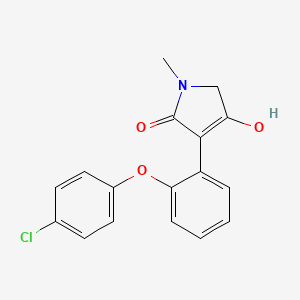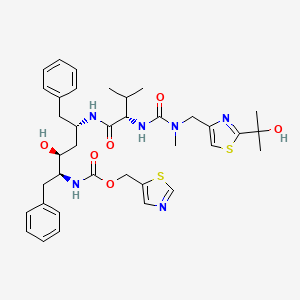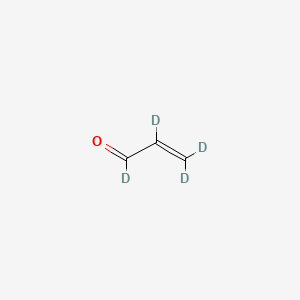
Acrolein-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acrolein-d4, also known as deuterated acrolein, is a deuterium-labeled analog of acrolein. Acrolein is a highly reactive α,β-unsaturated aldehyde with the chemical formula C3H4O. The deuterium-labeled version, this compound, has the chemical formula C3D4O, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acrolein-d4 typically involves the deuteration of acrolein. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas and catalysts to achieve high yields of deuterated acrolein. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the deuteration process.
化学反应分析
Types of Reactions
Acrolein-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acrylic acid-d4.
Reduction: Reduction of this compound can yield 3-deuteropropanal.
Addition Reactions: this compound can participate in Michael addition reactions with nucleophiles.
Polymerization: this compound can undergo polymerization to form polythis compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Addition Reactions: Nucleophiles like amines, thiols, and alcohols can react with this compound under basic or acidic conditions.
Polymerization: Catalysts such as acids or bases can initiate the polymerization process.
Major Products
Oxidation: Acrylic acid-d4
Reduction: 3-Deuteropropanal
Addition Reactions: Various adducts depending on the nucleophile used
Polymerization: Polythis compound
科学研究应用
Acrolein-d4 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of chemical reactions and mechanisms. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies of metabolic pathways and enzyme reactions.
Medicine: Utilized in research on the toxicological effects of acrolein and its metabolites.
Industry: Used in the development of new materials and chemical processes.
作用机制
Acrolein-d4 exerts its effects through several mechanisms:
Chemical Reactivity: this compound reacts with nucleophiles such as proteins and DNA, forming adducts that can disrupt cellular functions.
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Inflammation: this compound can trigger inflammatory responses by activating signaling pathways involved in inflammation.
相似化合物的比较
Similar Compounds
Acrolein: The non-deuterated version of Acrolein-d4, with similar chemical properties but different isotopic composition.
Crotonaldehyde: Another α,β-unsaturated aldehyde with similar reactivity but a different structure.
Methacrolein: A related compound with a methyl group attached to the α-carbon.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in scientific studies. The isotopic labeling provides insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
属性
IUPAC Name |
1,2,3,3-tetradeuterioprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h2-3H,1H2/i1D2,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINCPLSRVDWNT-YODZYWACSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727309 |
Source


|
| Record name | (~2~H_4_)Prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33984-05-3 |
Source


|
| Record name | (~2~H_4_)Prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
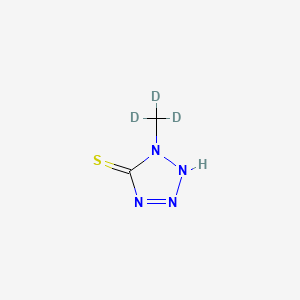
![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
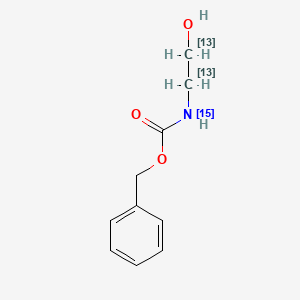

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)
![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)
